molecular formula C12H13NO6 B13705435 4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13705435
M. Wt: 267.23 g/mol
InChI Key: IMHBUFYOTXLOJK-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is an organic compound that features a 3,4,5-trimethoxyphenyl group attached to an oxazolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine-2,5-dione ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxazolidine-2,5-dione ring to oxazolidine-2,5-diol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives, while reduction can produce oxazolidine-2,5-diol.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is unique due to its oxazolidine-2,5-dione ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trimethoxyphenyl-containing compounds and contributes to its potential as a versatile pharmacophore .

Biological Activity

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with various reagents to form the oxazolidine structure. The compound has been synthesized and characterized using techniques such as NMR spectroscopy and elemental analysis.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of compounds related to this compound. A notable study evaluated the cytotoxicity of several trimethoxyphenyl derivatives against hepatocellular carcinoma (HepG2) cells. The most potent derivative exhibited an IC50 value of 1.38 μM , indicating strong anticancer activity compared to standard treatments like podophyllotoxin .

The mechanisms underlying this cytotoxicity involve:

  • Inhibition of β-tubulin polymerization : This leads to disruption of the mitotic spindle during cell division.
  • Induction of apoptosis : Flow cytometry analysis indicated that treated cells showed increased Annexin-V positivity, signifying early apoptosis. The compound caused cell cycle arrest at the G2/M phase and altered levels of key apoptotic proteins such as p53 and Bcl-2 .

Mechanistic Studies

The apoptotic pathway activated by this compound was further elucidated through molecular docking studies. The compound was found to interact with the active site of tubulin via multiple hydrogen bonds. This interaction correlates with its ability to inhibit tubulin polymerization effectively .

Case Studies

  • Cytotoxicity in HepG2 Cells : A study demonstrated that treatment with this compound led to a significant increase in p53 levels (8.91-fold) and Bax levels (4.50-fold), while Bcl-2 levels decreased (5.58-fold). This shift in protein expression supports the intrinsic pathway of apoptosis induced by the compound .
  • Molecular Docking Analysis : The docking score for the compound was reported at −14.67 kcal/mol , indicating strong binding affinity to tubulin. This supports its role as a potential antitumor agent by disrupting normal microtubule dynamics .

Data Summary

CompoundIC50 (μM)Apoptotic MechanismTubulin Interaction
This compound1.38Increased p53 and Bax; Decreased Bcl-2Inhibits polymerization

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H13NO6/c1-16-7-4-6(5-8(17-2)10(7)18-3)9-11(14)19-12(15)13-9/h4-5,9H,1-3H3,(H,13,15)

InChI Key

IMHBUFYOTXLOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=O)OC(=O)N2

Origin of Product

United States

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